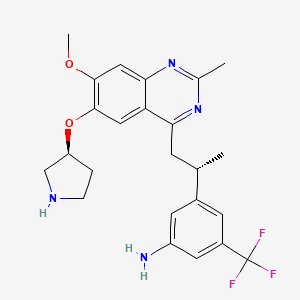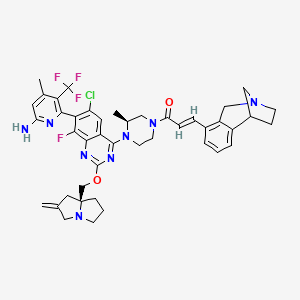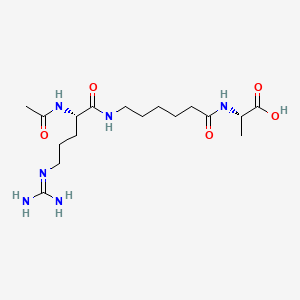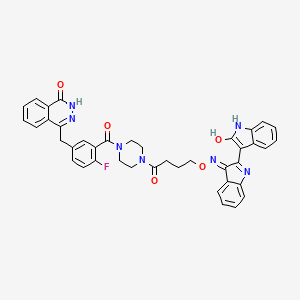
Anticancer agent 176
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 176, also known as AO-176, is a next-generation humanized anti-CD47 antibody. It has shown promising anticancer properties with negligible binding to red blood cells. CD47 is an innate immune checkpoint receptor that is overexpressed on many tumors. By blocking the CD47/SIRPα interaction, AO-176 promotes phagocytosis and reduces tumor burden .
準備方法
The synthesis of AO-176 involves the development of a humanized antibody that specifically targets CD47. The preparation methods include:
Synthetic Routes and Reaction Conditions: The antibody is produced using recombinant DNA technology. The gene encoding the antibody is inserted into a suitable expression vector, which is then introduced into a host cell line (e.g., Chinese hamster ovary cells).
Industrial Production Methods: Large-scale production of AO-176 involves bioreactors where the host cells are cultured in controlled environments.
化学反応の分析
AO-176 undergoes several types of chemical reactions:
Oxidation: The antibody can undergo oxidation reactions, particularly at methionine and cysteine residues, which can affect its stability and activity.
Reduction: Reduction reactions can occur at disulfide bonds within the antibody, potentially leading to structural changes.
Substitution: The antibody can undergo substitution reactions where specific amino acids are replaced to enhance its binding affinity and stability.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and site-directed mutagenesis for substitution reactions. The major products formed from these reactions are modified versions of the antibody with improved properties .
科学的研究の応用
AO-176 has a wide range of scientific research applications:
Chemistry: It is used in the study of protein-protein interactions and the development of targeted therapies.
Biology: AO-176 is employed in research on immune checkpoint pathways and the mechanisms of tumor immune evasion.
作用機序
AO-176 exerts its effects by blocking the CD47/SIRPα interaction, which is a key immune checkpoint pathway. CD47, often referred to as the “don’t eat me” signal, is overexpressed on tumor cells and inhibits their phagocytosis by macrophages. By binding to CD47, AO-176 prevents this interaction, promoting the phagocytosis and destruction of tumor cells. Additionally, AO-176 induces direct tumor cell killing through a cell-autonomous mechanism and preferentially binds to tumor cells over normal cells .
類似化合物との比較
AO-176 is unique among anti-CD47 antibodies due to its negligible binding to red blood cells and its ability to induce direct tumor cell killing. Similar compounds targeting the CD47/SIRPα axis include:
Hu5F9-G4: Another anti-CD47 antibody that blocks the CD47/SIRPα interaction but has higher red blood cell binding.
TTI-621: A fusion protein that targets CD47 and enhances phagocytosis but does not induce direct tumor cell killing.
ALX148: A high-affinity CD47 blocker that also minimizes red blood cell binding but lacks the direct cytotoxic effects of AO-176
特性
分子式 |
C30H28F7NO5 |
|---|---|
分子量 |
615.5 g/mol |
IUPAC名 |
(2R,4aR,6S,7R,8S,8aS)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-7-[(4-fluorophenyl)methoxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-amine |
InChI |
InChI=1S/C30H28F7NO5/c1-16(19-11-20(29(32,33)34)13-21(12-19)30(35,36)37)41-28-26(39-14-17-7-9-22(31)10-8-17)24(38)25-23(42-28)15-40-27(43-25)18-5-3-2-4-6-18/h2-13,16,23-28H,14-15,38H2,1H3/t16-,23-,24+,25-,26-,27-,28+/m1/s1 |
InChIキー |
CITXYRJRRLSILW-CHVHVRSUSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)N)OCC5=CC=C(C=C5)F |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)N)OCC5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)

![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)



![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)




